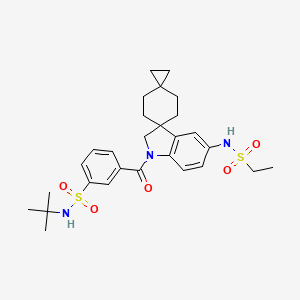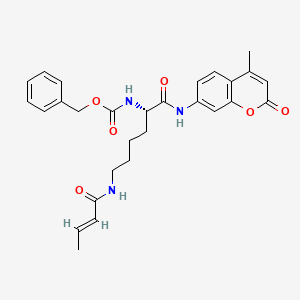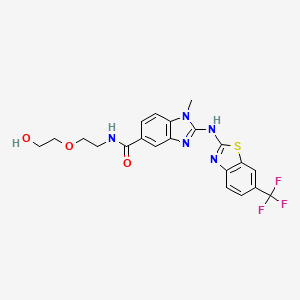
Bach1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bach1-IN-1 is a small molecule inhibitor specifically designed to target the transcription factor BTB domain and CNC homology 1 (BACH1). BACH1 is a member of the Cap ‘n’ Collar and basic region Leucine Zipper (CNC-bZIP) family, which plays a crucial role in regulating heme homeostasis, oxidative stress, and various physiological processes. BACH1 is highly expressed in several malignant tumors, making it a potential therapeutic target for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bach1-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bach1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bach1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BACH1 in various chemical processes and reactions.
Biology: Employed in research to investigate the biological functions of BACH1, including its role in heme homeostasis, oxidative stress response, and cellular metabolism.
Medicine: Explored as a potential therapeutic agent for cancer treatment, given its ability to inhibit BACH1 and affect tumor growth, invasion, and metastasis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BACH1-related pathways.
Wirkmechanismus
Bach1-IN-1 exerts its effects by specifically binding to the BACH1 protein, thereby inhibiting its activity. BACH1 is known to regulate the expression of genes involved in heme homeostasis, oxidative stress response, and cellular metabolism. By inhibiting BACH1, this compound disrupts these regulatory pathways, leading to altered cellular functions and potential therapeutic effects in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bach2-IN-1: Another inhibitor targeting the related transcription factor BACH2, which shares similar functions with BACH1.
Heme Oxygenase Inhibitors: Compounds that inhibit heme oxygenase, an enzyme regulated by BACH1, affecting heme metabolism and oxidative stress response.
Uniqueness of Bach1-IN-1
This compound is unique in its specific targeting of BACH1, making it a valuable tool for studying the distinct roles of BACH1 in various biological processes and its potential as a therapeutic target. Unlike other inhibitors that may have broader effects, this compound provides a more focused approach to modulating BACH1 activity and its downstream effects.
Eigenschaften
Molekularformel |
C21H20F3N5O3S |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
N-[2-(2-hydroxyethoxy)ethyl]-1-methyl-2-[[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C21H20F3N5O3S/c1-29-16-5-2-12(18(31)25-6-8-32-9-7-30)10-15(16)26-19(29)28-20-27-14-4-3-13(21(22,23)24)11-17(14)33-20/h2-5,10-11,30H,6-9H2,1H3,(H,25,31)(H,26,27,28) |
InChI-Schlüssel |
BJSHVWKLYLAKTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C(=O)NCCOCCO)N=C1NC3=NC4=C(S3)C=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



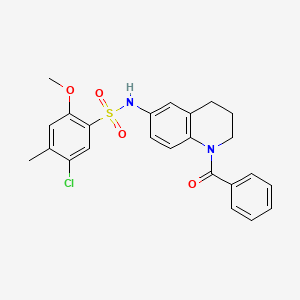

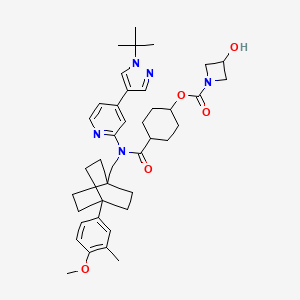
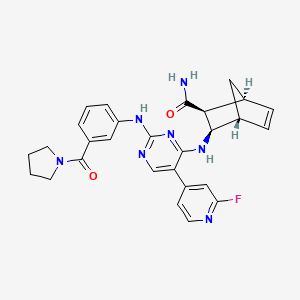
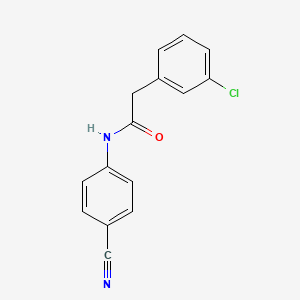
![N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B10857258.png)
![2-[[5-Fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide](/img/structure/B10857261.png)
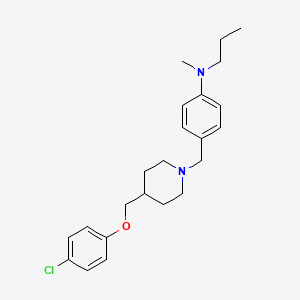
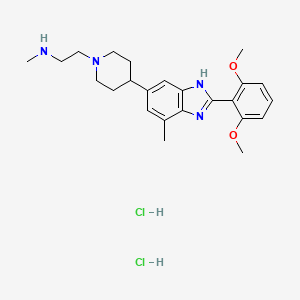
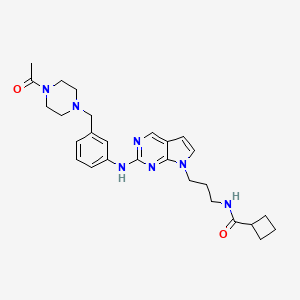
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857281.png)
